MFCD02968719
Description
MFCD02968719 is a chemical compound identified by its MDL number, a unique identifier used in chemical databases for cataloging and referencing. For context, analogous MDL identifiers (e.g., MFCD00003330, MFCD03084758) are associated with compounds such as 2-(4-nitrophenyl)benzimidazole (CAS 1761-61-1) and boron-containing organic molecules (CAS 329214-79-1), which may share structural or functional similarities .
Properties
IUPAC Name |
3-O-ethyl 6-O-methyl 4-(furan-2-ylmethylamino)quinoline-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c1-3-25-19(23)15-11-20-16-7-6-12(18(22)24-2)9-14(16)17(15)21-10-13-5-4-8-26-13/h4-9,11H,3,10H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIOUKVJKJQSBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCC3=CC=CO3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD02968719” involves specific reaction conditions and reagents. The preparation method typically includes a series of chemical reactions that result in the formation of the desired compound. These reactions may involve the use of catalysts, solvents, and controlled temperatures to ensure the proper formation of the compound.
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves optimizing the synthetic routes to increase yield and reduce costs. Industrial production methods may include continuous flow processes, batch reactions, and the use of advanced technologies to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions: “MFCD02968719” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: The reactions involving “this compound” typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the desired outcome.
Major Products Formed: The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. These products can vary widely and are tailored to the specific needs of the research or industrial application.
Scientific Research Applications
“MFCD02968719” has a wide range of applications in scientific research. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be used in studies involving cellular processes or as a tool for probing biological pathways. In medicine, “this compound” could be investigated for its potential therapeutic effects or as a diagnostic agent. In industry, it may be utilized in the production of materials or as a component in various chemical processes.
Mechanism of Action
The mechanism of action of “MFCD02968719” involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism depends on the context of its use and the specific biological or chemical system it is applied to.
Comparison with Similar Compounds
Key Observations :
- Both CAS 1761-61-1 and CAS 329214-79-1 exhibit low aqueous solubility (log S < -2), a common trait in hydrophobic organic compounds.
- Hazard profiles vary significantly: Brominated compounds (e.g., CAS 1761-61-1) often show acute toxicity, while boron-containing molecules (e.g., CAS 329214-79-1) may pose irritant risks .
Data Tables
Table 1: Physicochemical Comparison
| Parameter | CAS 1761-61-1 | CAS 329214-79-1 |
|---|---|---|
| Molecular Formula | C7H5BrO2 | C11H16BNO2 |
| Molecular Weight | 201.02 g/mol | 205.06 g/mol |
| Log S (ESOL) | -2.47 | -2.63 |
| Bioavailability Score | 0.55 | 0.55 |
Table 2: Hazard Profiles
| Compound | Hazard Statements |
|---|---|
| CAS 1761-61-1 | H302 (Harmful if swallowed) |
| CAS 329214-79-1 | H315-H319-H335 (Skin/eye irritation, respiratory irritation) |
Research Findings and Limitations
- Structural Insights : The absence of explicit data for this compound necessitates extrapolation from analogous MDL entries. Cross-referencing with PubChem or SciFinder entries would enhance accuracy.
- Functional Gaps : Solubility and toxicity data for this compound remain speculative without experimental validation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
